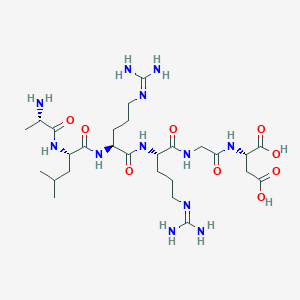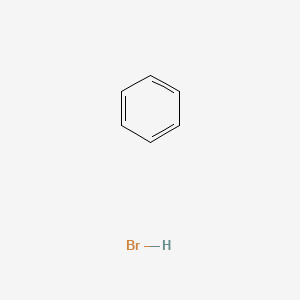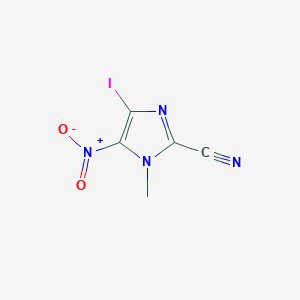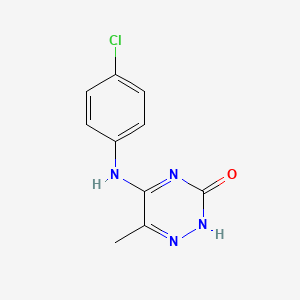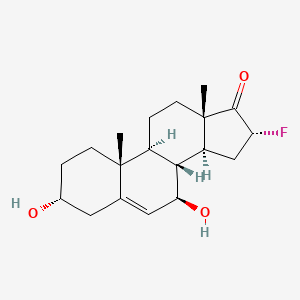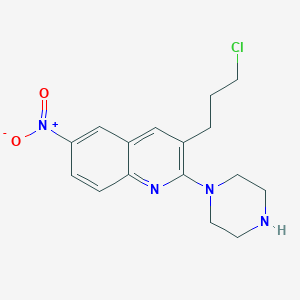![molecular formula C13H18O4 B12574043 4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde CAS No. 224586-49-6](/img/structure/B12574043.png)
4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Butan-2-il)oxi]-3,5-dimetoxi-benzaldehído es un compuesto orgánico con la fórmula molecular C13H18O4. Se caracteriza por la presencia de un núcleo de benzaldehído sustituido con grupos butan-2-iloxi y dimetoxi. Este compuesto es de interés en varios campos de la química debido a sus características estructurales únicas y su reactividad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-[(Butan-2-il)oxi]-3,5-dimetoxi-benzaldehído típicamente implica la alquilación de 3,5-dimetoxi-benzaldehído con butan-2-ol en presencia de un catalizador ácido. Las condiciones de reacción a menudo incluyen:
Temperatura: Temperaturas moderadas (50-70 °C) para facilitar la reacción.
Catalizador: Catalizadores ácidos como el ácido sulfúrico o el ácido p-toluensulfónico.
Solvente: Solventes como diclorometano o tolueno para disolver los reactivos y facilitar la reacción.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores de flujo continuo para garantizar una calidad y un rendimiento constantes. El uso de sistemas automatizados para el control preciso de los parámetros de reacción es común para optimizar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
4-[(Butan-2-il)oxi]-3,5-dimetoxi-benzaldehído experimenta varias reacciones químicas, incluyendo:
Oxidación: El grupo aldehído puede oxidarse a un ácido carboxílico utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: El grupo aldehído puede reducirse a un alcohol utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Los grupos metoxi pueden sufrir reacciones de sustitución nucleofílica, donde son reemplazados por otros nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio acuoso.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos principales
Oxidación: 4-[(Butan-2-il)oxi]-3,5-dimetoxi-ácido benzoico.
Reducción: 4-[(Butan-2-il)oxi]-3,5-dimetoxi-alcohol bencílico.
Sustitución: Los productos dependen del nucleófilo utilizado, como la 4-[(Butan-2-il)oxi]-3,5-dimetoxi-bencilamina.
Aplicaciones Científicas De Investigación
4-[(Butan-2-il)oxi]-3,5-dimetoxi-benzaldehído tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluyendo efectos antiinflamatorios y antimicrobianos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo por el cual 4-[(Butan-2-il)oxi]-3,5-dimetoxi-benzaldehído ejerce sus efectos implica interacciones con objetivos moleculares específicos. El grupo aldehído puede formar enlaces covalentes con sitios nucleofílicos en proteínas y enzimas, alterando potencialmente su función. Los grupos metoxi también pueden influir en la reactividad del compuesto e interacciones con moléculas biológicas.
Comparación Con Compuestos Similares
Compuestos similares
4-[(Butan-2-il)oxi]-3,5-dimetoxi-ácido benzoico: Estructura similar pero con un grupo ácido carboxílico en lugar de un aldehído.
4-[(Butan-2-il)oxi]-3,5-dimetoxi-alcohol bencílico: Estructura similar pero con un grupo alcohol en lugar de un aldehído.
3,5-Dimetoxi-benzaldehído: Carece del grupo butan-2-iloxi.
Unicidad
4-[(Butan-2-il)oxi]-3,5-dimetoxi-benzaldehído es único debido a la presencia de ambos grupos butan-2-iloxi y dimetoxi, que confieren propiedades químicas y reactividad distintas. Esta combinación de grupos funcionales lo convierte en un valioso intermedio en la síntesis orgánica y un tema de interés en varios campos de investigación.
Propiedades
Número CAS |
224586-49-6 |
|---|---|
Fórmula molecular |
C13H18O4 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
4-butan-2-yloxy-3,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C13H18O4/c1-5-9(2)17-13-11(15-3)6-10(8-14)7-12(13)16-4/h6-9H,5H2,1-4H3 |
Clave InChI |
VCHJCKGXKVNISR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC1=C(C=C(C=C1OC)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


stannane](/img/structure/B12573962.png)
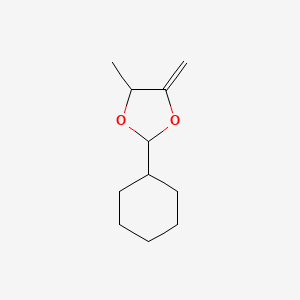
![4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzaldehyde](/img/structure/B12573983.png)
![(2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoic acid](/img/structure/B12573990.png)
![Pyrrolidine, 1-[[5-(3-cyanophenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12574009.png)

![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3,6-dioxo-, 1,1-dimethylethyl ester](/img/structure/B12574017.png)
